Perfluorosebaconitrile
Overview
Description
This compound is characterized by its high thermal and chemical stability due to the presence of strong carbon-fluorine bonds . It is primarily used in various industrial applications due to its unique properties.
Preparation Methods
Perfluorosebaconitrile can be synthesized through several methods. One common synthetic route involves the dehydration of perfluorosebacamide using phosphorus pentoxide (P4O10) as a dehydrating agent . The reaction is typically carried out at temperatures ranging from 100 to 300°C . Another method involves the use of acyl fluoride as a dehydrating agent, which reacts with perfluorosebacamide to produce this compound . This method is advantageous due to its high efficiency and environmental friendliness .
Chemical Reactions Analysis
Perfluorosebaconitrile undergoes various chemical reactions, including substitution and reduction reactions. In substitution reactions, common reagents include nucleophiles such as amines and alcohols, which can replace the nitrile groups . Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile groups into primary amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Perfluorosebaconitrile has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other fluorinated compounds . In biology and medicine, it is utilized in proteomics research due to its ability to interact with various biomolecules . Additionally, its high thermal and chemical stability makes it suitable for use in industrial applications, such as in the production of high-performance materials .
Mechanism of Action
The mechanism of action of perfluorosebaconitrile involves its interaction with molecular targets through its nitrile groups. These interactions can lead to the formation of stable complexes with various biomolecules, affecting their function . The pathways involved in these interactions are primarily related to the compound’s ability to form strong bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Perfluorosebaconitrile is unique among perfluorinated compounds due to its specific structure and properties. Similar compounds include perfluoroisobutyronitrile and perfluorooctanenitrile . Compared to these compounds, this compound has a longer carbon chain and more fluorine atoms, which contribute to its higher thermal and chemical stability . This makes it particularly useful in applications requiring extreme conditions.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F16N2/c11-3(12,1-27)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2-28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBPZGPUHIVSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C(C(C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380019 | |
Record name | Perfluorosebaconitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2342-09-8 | |
Record name | Perfluorosebaconitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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